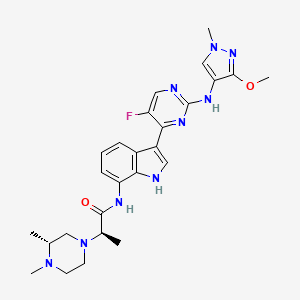
Jak1-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak1-IN-4 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family involved in the JAK/STAT signaling pathway. This pathway plays a crucial role in various cellular processes, including immune response, cell growth, and differentiation. Inhibition of JAK1 has therapeutic potential in treating inflammatory and autoimmune diseases, as well as certain cancers .
Vorbereitungsmethoden
The synthesis of Jak1-IN-4 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a pyrrolopyridine core, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processes to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Jak1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings Major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Jak1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of JAK1 inhibition on cell signaling, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JAK/STAT pathway
Wirkmechanismus
Jak1-IN-4 exerts its effects by selectively inhibiting the enzymatic activity of JAK1. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, thereby blocking downstream signaling events. The molecular targets of this compound include the ATP-binding site of JAK1, where it competes with ATP to inhibit kinase activity. This disruption of the JAK/STAT pathway leads to reduced expression of pro-inflammatory cytokines and other mediators involved in disease pathogenesis .
Vergleich Mit ähnlichen Verbindungen
Jak1-IN-4 is compared with other JAK inhibitors, such as tofacitinib, ruxolitinib, and baricitinib. While these compounds also target the JAK/STAT pathway, this compound is unique in its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2). This selectivity reduces the risk of off-target effects and enhances its therapeutic potential . Similar compounds include:
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2, used primarily for myelofibrosis and polycythemia vera.
Baricitinib: A selective inhibitor of JAK1 and JAK2, approved for the treatment of rheumatoid arthritis
Eigenschaften
Molekularformel |
C26H32FN9O2 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
(2R)-2-[(3R)-3,4-dimethylpiperazin-1-yl]-N-[3-[5-fluoro-2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]propanamide |
InChI |
InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |
InChI-Schlüssel |
HKMXSVZYKLTDAP-HZPDHXFCSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C)[C@H](C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |
Kanonische SMILES |
CC1CN(CCN1C)C(C)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=CN(N=C5OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
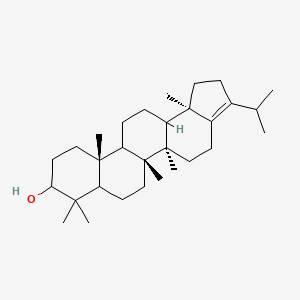
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
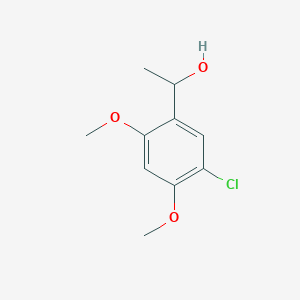
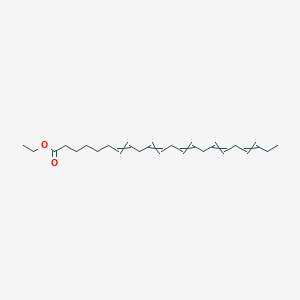
![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
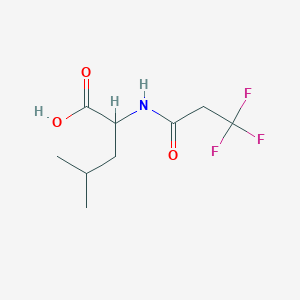


![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
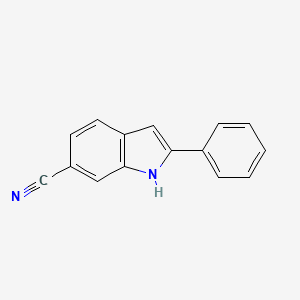
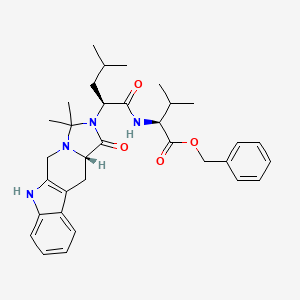

![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)
